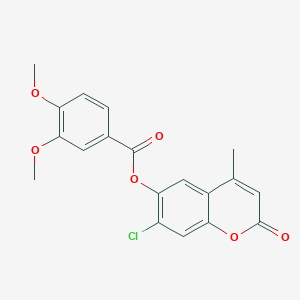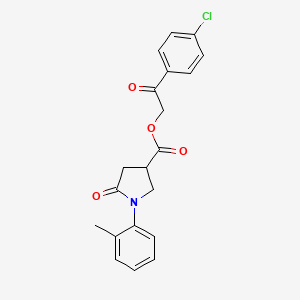
7-chloro-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound combines the structural features of coumarins and benzoates, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate typically involves the reaction of 7-chloro-4-methylcoumarin with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by flash chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may also be employed to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .
Applications De Recherche Scientifique
7-chloro-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 7-chloro-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects. It may also interfere with inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In cancer cells, the compound can induce apoptosis by disrupting mitochondrial function and activating caspase enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-hydroxy-4-methylcoumarin: Known for its fluorescence properties and used in biochemical assays.
4-methylumbelliferone: Exhibits anti-inflammatory and anticancer activities.
Coumarin-3-carboxylic acid: Used in the synthesis of various pharmaceuticals
Uniqueness
7-chloro-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate stands out due to its unique combination of coumarin and benzoate structures, which enhances its biological activity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C19H15ClO6 |
|---|---|
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
(7-chloro-4-methyl-2-oxochromen-6-yl) 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C19H15ClO6/c1-10-6-18(21)25-15-9-13(20)16(8-12(10)15)26-19(22)11-4-5-14(23-2)17(7-11)24-3/h4-9H,1-3H3 |
Clé InChI |
HTDAAXWGSCKDEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=CC(=C(C=C12)OC(=O)C3=CC(=C(C=C3)OC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3'-diacetyl-5-ethoxy-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B14948091.png)

![3-benzyl-5-(3-hydroxy-4-methoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14948110.png)
![3-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(2,3,4,5-tetrafluorobenzyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B14948119.png)
![N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14948127.png)
![2-{4-[(1E)-N-{[(3-bromophenyl)carbonyl]oxy}ethanimidoyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14948132.png)
![1-({[(2E)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene]amino}oxy)ethanone](/img/structure/B14948133.png)

![ethyl 4-({(2Z)-3-[2-(4-chlorophenyl)ethyl]-6-[(2,4-dimethylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948152.png)
![2-{1-benzyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B14948156.png)
![Bis[3-(diethylamino)propyl] 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B14948158.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B14948164.png)
![4-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B14948178.png)
